![molecular formula C9H10F3N3O2S B1415195 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 950603-35-7](/img/structure/B1415195.png)
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Overview
Description
“1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds often involves condensation, acylation, cyclization, and hydrolysis . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .Molecular Structure Analysis
The molecular structure of “1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” includes a piperidine ring attached to a thiadiazole ring with a trifluoromethyl group .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a solid substance . It has a molecular weight of 281.25 .Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-thiadiazoles, including structures related to 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, have been synthesized through various chemical reactions. For instance, the synthesis of 1,2,3-thiadiazoles involved preparing 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles via cyclization of α-diazo-β-ketoacetamides with hydrogen sulfide and ammonium hydroxide. Another method involved the reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride to yield different thiadiazole derivatives (Peet & Sunder, 1975). Additionally, microwave-assisted synthesis has been used to create hybrid molecules containing thiadiazole structures, which were then investigated for their biological activities, demonstrating the versatility of thiadiazole derivatives in chemical synthesis and potential biological applications (Başoğlu et al., 2013).
Biological and Antimicrobial Activities
Thiadiazole derivatives have been synthesized and evaluated for various biological activities. For example, certain piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and exhibited significant anti-arrhythmic activity, showcasing the potential therapeutic applications of these compounds in cardiovascular diseases (Abdel‐Aziz et al., 2009). Additionally, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives were prepared and displayed very good antitubercular and antifungal activity, highlighting the potential of thiadiazole derivatives in treating infectious diseases (Syed et al., 2013).
Anticancer Properties
The development of 1,3,4-thiadiazole and thiadiazine derivatives bearing a carbazole moiety and their evaluation for anticancer activity demonstrate the potential of thiadiazole derivatives in oncology. These derivatives were synthesized through various chemical reactions and showed promising anticancer properties in preliminary screenings (Abdel-Rahman, 2006). Moreover, the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids further illustrates the chemical diversity and potential biological activity of thiadiazole derivatives (Petkevich et al., 2021).
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2S/c10-9(11,12)7-13-14-8(18-7)15-3-1-5(2-4-15)6(16)17/h5H,1-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMNLMMMCREOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652786 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
CAS RN |
950603-35-7 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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